molecular formula C28H26N2O2S2 B12131845 N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12131845
M. Wt: 486.7 g/mol
InChI Key: HAUCDBXEMUPDHL-PLRJNAJWSA-N
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Description

N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with a unique structure that includes a biphenyl group, a thiazolidinone ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, which can be synthesized through the reaction of a thiourea derivative with an α-haloketone. The resulting thiazolidinone is then reacted with a biphenyl-4-yl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological effects.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-4-yl)-4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
  • N-(biphenyl-4-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Uniqueness

N-(biphenyl-4-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to the presence of the ethyl group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C28H26N2O2S2

Molecular Weight

486.7 g/mol

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)butanamide

InChI

InChI=1S/C28H26N2O2S2/c1-2-20-10-12-21(13-11-20)19-25-27(32)30(28(33)34-25)18-6-9-26(31)29-24-16-14-23(15-17-24)22-7-4-3-5-8-22/h3-5,7-8,10-17,19H,2,6,9,18H2,1H3,(H,29,31)/b25-19-

InChI Key

HAUCDBXEMUPDHL-PLRJNAJWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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